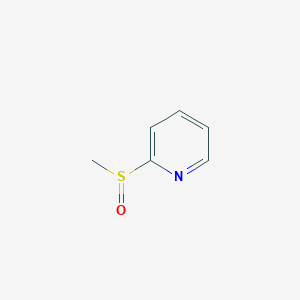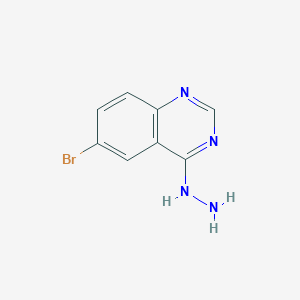
6-Bromo-4-hydrazinylquinazoline
Descripción general
Descripción
6-Bromo-4-hydrazinylquinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a heterocyclic organic compound that contains a quinazoline ring system, which is a common structural motif in many biologically active molecules. In
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-hydrazinylquinazoline is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes.
Biochemical and Physiological Effects:
6-Bromo-4-hydrazinylquinazoline has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been investigated for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Bromo-4-hydrazinylquinazoline in lab experiments is its high potency and specificity. It has been shown to have a low IC50 value, indicating that it is effective at inhibiting its target enzymes and signaling pathways at low concentrations. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-Bromo-4-hydrazinylquinazoline. One area of interest is its potential use in combination therapy with other anti-cancer drugs. It has been shown to enhance the efficacy of certain chemotherapy drugs by sensitizing cancer cells to their effects. Another area of interest is its potential use in treating neurodegenerative diseases. It has been investigated for its ability to cross the blood-brain barrier and reduce inflammation in the brain. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 6-Bromo-4-hydrazinylquinazoline is a promising compound with potential applications in medical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
6-Bromo-4-hydrazinylquinazoline has been extensively studied for its potential applications in medical research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(6-bromoquinazolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-5-1-2-7-6(3-5)8(13-10)12-4-11-7/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBSQIOBRKNMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352548 | |
| Record name | 6-bromo-4-hydrazinylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydrazinylquinazoline | |
CAS RN |
307529-02-8 | |
| Record name | 6-bromo-4-hydrazinylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




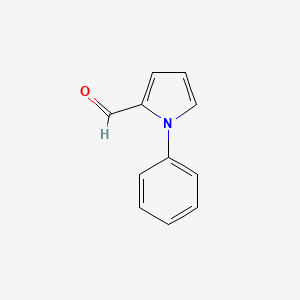

![2-[(Dimethylamino)methyl]cyclopentanone](/img/structure/B1605562.png)
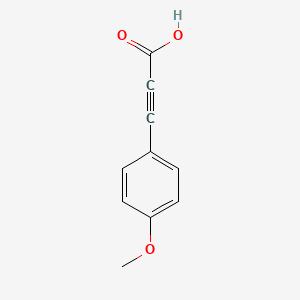
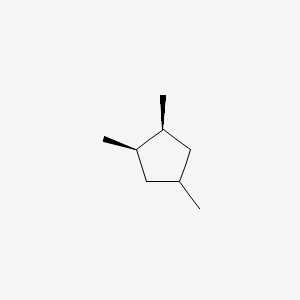
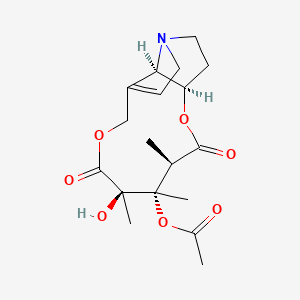


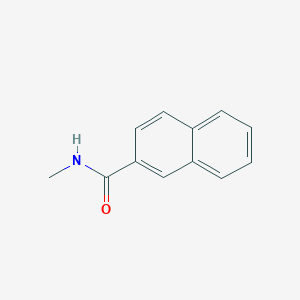
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)


